molecular formula C11H8BrNO3 B1414364 Methyl 4-bromo-3-cyano-2-formylphenylacetate CAS No. 1805578-27-1

Methyl 4-bromo-3-cyano-2-formylphenylacetate

Cat. No.: B1414364
CAS No.: 1805578-27-1
M. Wt: 282.09 g/mol
InChI Key: XYCVYWCUSNECFU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a formyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-cyano-2-formylphenylacetate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.

Major Products

    Oxidation: 4-bromo-3-cyano-2-carboxyphenylacetate.

    Reduction: 4-bromo-3-amino-2-formylphenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-formylphenylacetate has diverse applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as an anticancer and anti-inflammatory agent.

    Material Science: Utilized in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-cyano-2-formylphenylacetate in biological systems involves its interaction with specific molecular targets. The cyano and formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-cyano-3-formylphenylacetate: Similar structure but with different positional isomers.

    Methyl 4-chloro-3-cyano-2-formylphenylacetate: Chlorine atom instead of bromine.

    Methyl 4-bromo-3-cyano-2-methylphenylacetate: Methyl group instead of formyl group.

Uniqueness

Methyl 4-bromo-3-cyano-2-formylphenylacetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom, cyano group, and formyl group makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(4-bromo-3-cyano-2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-3-10(12)8(5-13)9(7)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVYWCUSNECFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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